Enhanced Lipophilicity vs. Non-Brominated Parent Scaffold
The incorporation of a bromine atom at the 6-position significantly increases the lipophilicity of the imidazo[1,2-a]pyrimidine-3-carboxylic acid scaffold. The target compound has a computed XLogP3-AA of 1.7 [1], compared to an XLogP of 1.0 for the non-brominated imidazo[1,2-a]pyrimidine-3-carboxylic acid . This increase in logP can enhance membrane permeability and is a key parameter for optimizing the pharmacokinetic profile of drug candidates.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.7 |
| Comparator Or Baseline | Imidazo[1,2-a]pyrimidine-3-carboxylic acid (CAS 64951-11-7) - XLogP: 1.0 |
| Quantified Difference | Δ = +0.7 logP units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) for target [1]; Computed reference value from chem960.com . |
Why This Matters
This difference informs medicinal chemists on how the bromine substituent alters lipophilicity, guiding the design of analogs with improved membrane permeability.
- [1] PubChem. (2026). 6-Bromoimidazo[1,2-A]pyrimidine-3-carboxylic acid. PubChem Compound Summary for CID 67516645. Retrieved April 16, 2026. View Source
